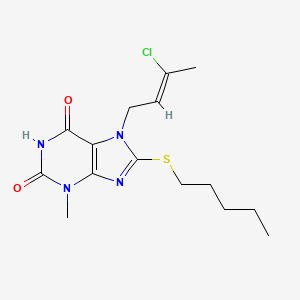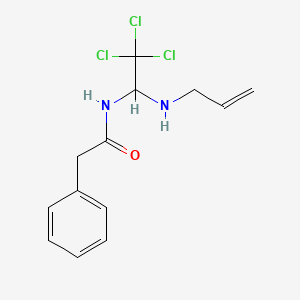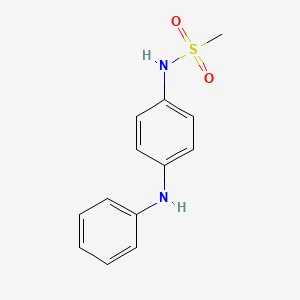![molecular formula C13H14N2O B11994809 (2E)-2-(pyridin-4-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B11994809.png)
(2E)-2-(pyridin-4-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-pyridinylmethylene)quinuclidin-3-one is a chemical compound with the molecular formula C13H14N2O and a molecular weight of 214.269 g/mol . It is known for its unique structure, which includes a quinuclidine ring fused with a pyridine ring through a methylene bridge. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-pyridinylmethylene)quinuclidin-3-one typically involves the condensation of quinuclidin-3-one with 4-pyridinecarboxaldehyde. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an organic solvent like ethanol or methanol. The reaction mixture is heated under reflux conditions for several hours to ensure complete condensation .
Industrial Production Methods
While specific industrial production methods for 2-(4-pyridinylmethylene)quinuclidin-3-one are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or column chromatography would be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-pyridinylmethylene)quinuclidin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine ring can be substituted with different nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the quinuclidine or pyridine rings.
Reduction: Reduced forms of the compound, such as alcohols or amines.
Substitution: Substituted derivatives with various functional groups attached to the pyridine ring.
Scientific Research Applications
2-(4-pyridinylmethylene)quinuclidin-3-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-(4-pyridinylmethylene)quinuclidin-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular pathways, influencing processes like cell proliferation or apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-pyridinylmethylene)quinuclidin-3-ol
- 2-(4-pyridinylmethylene)quinuclidin-3-amine
- 2-(4-pyridinylmethylene)quinuclidin-3-thione
Uniqueness
2-(4-pyridinylmethylene)quinuclidin-3-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications .
Properties
Molecular Formula |
C13H14N2O |
|---|---|
Molecular Weight |
214.26 g/mol |
IUPAC Name |
(2E)-2-(pyridin-4-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-one |
InChI |
InChI=1S/C13H14N2O/c16-13-11-3-7-15(8-4-11)12(13)9-10-1-5-14-6-2-10/h1-2,5-6,9,11H,3-4,7-8H2/b12-9+ |
InChI Key |
PKYPQUFVPMYEAV-FMIVXFBMSA-N |
Isomeric SMILES |
C1CN\2CCC1C(=O)/C2=C\C3=CC=NC=C3 |
Canonical SMILES |
C1CN2CCC1C(=O)C2=CC3=CC=NC=C3 |
solubility |
>32.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[(E)-(3-bromophenyl)methylidene]amino}-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11994729.png)

![Ethyl 2-{[(1-butyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}benzoate](/img/structure/B11994736.png)
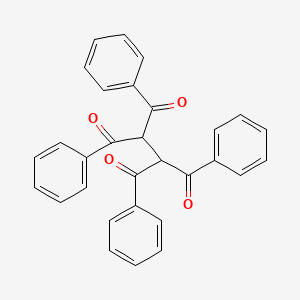
![2-{[5-(4-Chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E,2E)-3-(2-furyl)-2-propenylidene]acetohydrazide](/img/structure/B11994738.png)
![Methyl {[3-(2,3-dihydro-1,4-benzodioxin-6-YL)-2-methyl-4-oxo-4H-chromen-7-YL]oxy}acetate](/img/structure/B11994743.png)
![4-hydroxy-N'-[(4-methylphenyl)sulfonyl]-2-oxo-1,2-dihydroquinoline-3-carbohydrazide](/img/structure/B11994752.png)
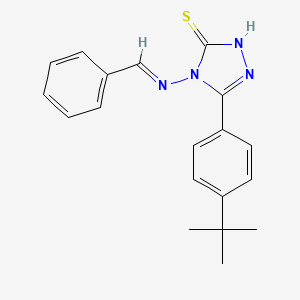
![4-{[(E)-biphenyl-4-ylmethylidene]amino}-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11994756.png)
![methyl (2E)-2-[4-(acetyloxy)benzylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11994761.png)

